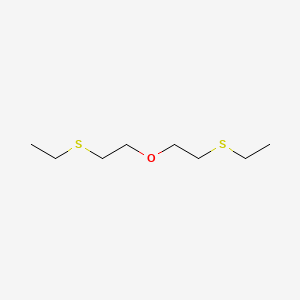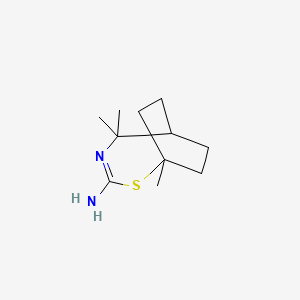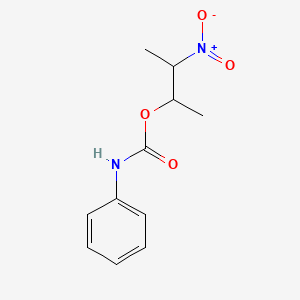
6-Oxa-3,9-dithiaundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxa-3,9-dithiaundecane is an organic compound with the molecular formula C8H18OS2 It is characterized by the presence of an oxygen atom and two sulfur atoms within its molecular structure
Vorbereitungsmethoden
The synthesis of 6-Oxa-3,9-dithiaundecane typically involves the reaction of ethylthio compounds with ethylene oxide. One common synthetic route includes the reaction of 2-ethylthioethanol with ethylene oxide under controlled conditions to yield the desired product. The reaction conditions often involve the use of a base catalyst and a solvent such as dichloromethane .
Industrial production methods for this compound are not widely documented, but the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings.
Analyse Chemischer Reaktionen
6-Oxa-3,9-dithiaundecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original thioether compound using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
6-Oxa-3,9-dithiaundecane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 6-Oxa-3,9-dithiaundecane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
6-Oxa-3,9-dithiaundecane can be compared with other similar compounds, such as:
This compound-1,11-diol: This compound has an additional hydroxyl group, which can affect its reactivity and interactions with other molecules.
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene: This bicyclic compound has a more complex structure, which can influence its chemical properties and applications.
2-Hydroxyethyl ethyl sulfide: This compound lacks the oxygen atom present in this compound, resulting in different chemical behavior and reactivity.
Eigenschaften
CAS-Nummer |
5648-30-6 |
|---|---|
Molekularformel |
C8H18OS2 |
Molekulargewicht |
194.4 g/mol |
IUPAC-Name |
1-ethylsulfanyl-2-(2-ethylsulfanylethoxy)ethane |
InChI |
InChI=1S/C8H18OS2/c1-3-10-7-5-9-6-8-11-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
NZLCDJADEWGUAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCOCCSCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)


![4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14724121.png)
![2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one](/img/structure/B14724124.png)

![Butyl 2-{[(2-methoxy-5-methylphenyl)carbamoyl]oxy}propanoate](/img/structure/B14724145.png)

![5-Methylsulfanyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B14724162.png)
![5-((4'-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1'-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid](/img/structure/B14724170.png)



